molecular formula C27H48 B12659809 Cholestane, (5alpha,14beta)- CAS No. 40071-70-3

Cholestane, (5alpha,14beta)-

Cat. No.: B12659809
CAS No.: 40071-70-3
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-IBZWTKOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestane can be synthesized from cholesterol through a series of chemical reactions. The process involves the reduction of cholesterol to cholestanol, followed by the hydrogenation of cholestanol to cholestane . The reaction conditions typically include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods

Industrial production of cholestane involves the extraction of cholesterol from natural sources such as animal tissues or plant sterols. The extracted cholesterol is then subjected to chemical reduction and hydrogenation processes to produce cholestane .

Chemical Reactions Analysis

Types of Reactions

Cholestane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

40071-70-3

Molecular Formula

C27H48

Molecular Weight

372.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24-,25+,26+,27-/m1/s1

InChI Key

XIIAYQZJNBULGD-IBZWTKOGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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